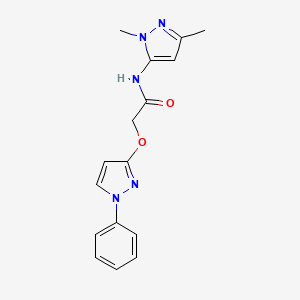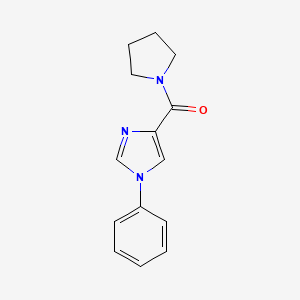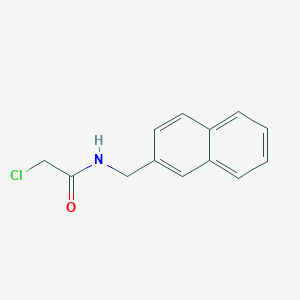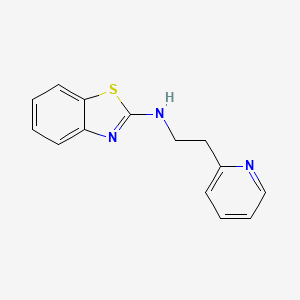![molecular formula C17H22N4O4 B6627305 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile, also known as BPN, is a chemical compound that has been widely used in scientific research. BPN is a potent inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells. The inhibition of PDI by BPN has been shown to have a variety of effects on cellular processes, making it a valuable tool in the study of protein folding and ER stress.
Mechanism of Action
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile inhibits the activity of PDI by binding to its active site and preventing the formation of disulfide bonds between cysteine residues in proteins. This disrupts the proper folding and quality control of proteins in the ER, leading to ER stress and activation of the UPR pathway.
Biochemical and Physiological Effects:
The inhibition of PDI by 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile has been shown to have a variety of biochemical and physiological effects on cells. These include the induction of ER stress, activation of the UPR pathway, and alterations in protein folding and quality control. 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile has also been shown to have anti-tumor activity in cancer cells, possibly through the induction of ER stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile in lab experiments is its potency and specificity for PDI inhibition. This allows for precise control over the effects of PDI inhibition on cellular processes. However, the inhibition of PDI by 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile can also have off-target effects on other proteins that contain disulfide bonds, which can complicate the interpretation of experimental results.
Future Directions
For research on 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile include the identification of specific downstream targets of PDI inhibition, the development of more potent and selective PDI inhibitors, and the investigation of the potential therapeutic applications of PDI inhibition in disease states such as cancer and neurodegenerative disorders. Additionally, the use of 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile in combination with other drugs or treatments may provide synergistic effects that could enhance its therapeutic potential.
Synthesis Methods
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile can be synthesized using a multi-step process involving the reaction of 3,5-dibromo-2-nitrobenzonitrile with (R)-3-hydroxypiperidine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile in high purity and yield.
Scientific Research Applications
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile has been used in a variety of scientific research applications, including the study of protein folding and ER stress. The inhibition of PDI by 3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile has been shown to cause ER stress and activate the unfolded protein response (UPR) pathway in cells. This has led to the identification of potential therapeutic targets for diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c18-9-12-7-13(19-5-1-3-14(22)10-19)8-16(17(12)21(24)25)20-6-2-4-15(23)11-20/h7-8,14-15,22-23H,1-6,10-11H2/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOAYUNKVDPIHU-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C(=C2)N3CCCC(C3)O)[N+](=O)[O-])C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=CC(=C(C(=C2)N3CCC[C@H](C3)O)[N+](=O)[O-])C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)



![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


![1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)

![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)

